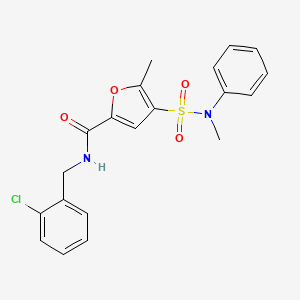![molecular formula C23H23N5O3S B2718384 Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1217019-95-8](/img/structure/B2718384.png)
Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been used in the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present in the molecule. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación
Antidepressant Potential and Adenosine Receptor Affinity
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including compounds structurally related to ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate, have been investigated for their therapeutic potential as antidepressants. These compounds showed promising results in reducing immobility in the Porsolt behavioral despair model in rats, indicating their potential as rapid-onset antidepressants. Additionally, they exhibited high affinity and selectivity for adenosine A1 and A2 receptors, suggesting a mechanism involving adenosine receptor antagonism (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial Properties
Further research into compounds with a similar structure, such as 1,2,3-triazolo[4,5-h]quinolines, has revealed antimicrobial properties, particularly against urinary tract infections. These compounds were synthesized as novel analogues of oxolinic acid and showed selective activity against Escherichia coli, highlighting their potential as anti-infective agents for the urinary tract (Sanna, Carta, Paglietti, Zanetti, & Fadda, 1990).
Heterocyclic Chemistry and Derivative Synthesis
The versatility of this compound and related compounds in heterocyclic chemistry has been demonstrated through the synthesis of various derivatives. These compounds serve as key intermediates in the creation of a wide range of heterocyclic compounds with potential biological activity. Their reactions with different reagents have led to the development of novel triazoloquinoline and thiadiazinoquinoxaline derivatives, showcasing the rich chemistry and potential for discovery of new therapeutic agents (Ammar, El-Gaby, Zahran, & Abdel-Salam, 2000).
Antibacterial and Antifungal Activities
Some new pyrazoline and pyrazole derivatives, related to the triazoloquinoxaline structure, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of such compounds to serve as the basis for developing new antimicrobial agents, further highlighting the broad applicability of this chemical framework in medicinal chemistry (Hassan, 2013).
Mecanismo De Acción
Target of Action
Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex compound that has been synthesized as a potential antiviral and antimicrobial agent Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have shown promising antiviral activity .
Mode of Action
It is known that the compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities , suggesting that this compound may affect similar pathways.
Result of Action
Compounds with similar structures have shown promising antiviral activity , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds have shown promising antiviral activity , suggesting that this compound may also be influenced by similar environmental factors.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-8-7-9-16(12-15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-11-6-5-10-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKLUANVVFYOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)
![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)





![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

